D-myo-Inositol-1,4,5-trisphosphate (Ins(1,4,5)P3) is a naturally occurring intracellular signaling molecule, classified as a secondary messenger. It plays a crucial role in various cellular processes, including calcium signaling, muscle contraction, and cell proliferation. It is derived from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid found in cell membranes, by the enzyme phospholipase C (PLC) [, , ]. This hydrolysis is often triggered by the binding of extracellular ligands to their respective receptors on the cell surface.
D-myo-Inositol-1,4,5-triphosphate (sodium salt) is a crucial biochemical compound functioning primarily as a second messenger in cellular signaling pathways. It plays a significant role in the mobilization of calcium ions from intracellular stores, impacting various physiological processes including muscle contraction, neurotransmitter release, and cell proliferation. The sodium salt form of this compound is particularly noted for its stability and solubility in biological systems.
This compound is derived from the hydrolysis of phosphatidylinositol 4,5-bisphosphate by the enzyme phospholipase C. It can be synthesized chemically or extracted from natural sources where it participates in cellular signaling.
D-myo-Inositol-1,4,5-triphosphate (sodium salt) is classified as a polyalcohol and a phosphoinositide. Its chemical structure includes three phosphate groups attached to the inositol ring, making it a phosphorylated carbohydrate derivative.
The synthesis of D-myo-Inositol-1,4,5-triphosphate (sodium salt) can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as pH and temperature to ensure optimal yield and purity. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are commonly employed to assess the purity of the synthesized product.
D-myo-Inositol-1,4,5-triphosphate (sodium salt) has the following molecular formula:
The structure consists of a six-membered carbon ring with three hydroxyl groups and three phosphate groups attached at positions 1, 4, and 5 of the inositol ring.
The compound exists as a white solid that is hygroscopic in nature. Its structural representation highlights the arrangement of hydroxyl and phosphate groups which are critical for its biological function.
D-myo-Inositol-1,4,5-triphosphate participates in several key biochemical reactions:
The kinetics of these reactions can be influenced by factors such as enzyme concentration, substrate availability, and cellular conditions.
The mechanism by which D-myo-Inositol-1,4,5-triphosphate exerts its effects involves:
Studies have demonstrated that alterations in D-myo-Inositol-1,4,5-triphosphate levels can significantly affect cellular responses to external stimuli .
Relevant data indicate that purity levels are typically ≥95% when obtained from reputable suppliers .
D-myo-Inositol-1,4,5-triphosphate (sodium salt) has various scientific uses:
The D-myo-inositol core represents a conserved structural framework essential for the biological activity of inositol polyphosphates. This cyclohexanehexol derivative adopts a chair conformation with strategic hydroxyl orientations that determine its molecular recognition properties. The defining stereochemical feature is the axial orientation of the hydroxyl group at the C2 position (C2-OH), while hydroxyls at C1, C3, C4, C5, and C6 adopt equatorial positions. This specific arrangement creates a topological landscape where phosphorylation at the 1,4,5-positions generates a three-dimensional signature recognizable by intracellular receptors [3] [6].
The "D" prefix in the nomenclature specifies that the C1 hydroxyl group projects below the ring plane according to Fischer projection conventions. This stereochemical assignment is functionally significant, as the spatial orientation of phosphate groups dictates binding affinity for IP₃ receptors (IP₃Rs). Molecular dynamics simulations reveal that the 1,4,5-trisphosphate configuration positions phosphates at maximal distances compatible with bidentate binding to the receptor's ligand-binding domain, forming specific hydrogen bonds with residues in the suppressor domain of IP₃R [3] [4]. The stereochemical integrity of this configuration is maintained during synthesis and storage of the sodium salt formulation through lyophilization and controlled humidity conditions [6].
The biological specificity of D-myo-inositol-1,4,5-triphosphate (Ins(1,4,5)P₃) stems precisely from its phosphorylation pattern, which differs fundamentally from other inositol triphosphate isomers despite identical chemical formulas. Comparative analysis reveals how subtle positional variations dramatically alter molecular recognition and signaling function:
Table 1: Comparative Analysis of Inositol Triphosphate Isomers
Isomer | Phosphate Positions | Biological Role | Receptor Specificity |
---|---|---|---|
Ins(1,4,5)P₃ | 1,4,5 | Primary Ca²⁺ mobilizer | IP₃ receptor (high affinity) |
Ins(3,4,5)P₃ | 3,4,5 | P-Rex1/2 activation | PH domains, P-Rex PIP₃-binding site |
Ins(1,3,4)P₃ | 1,3,4 | Metabolic intermediate | Low receptor affinity |
The 1,4,5-phosphorylation geometry creates an electrostatically asymmetric molecule where the spatial separation between the 1-phosphate and 5-phosphate groups measures approximately 12.4 Å, matching the distance between critical basic residues in the IP₃R binding cleft [2] [3]. This precise arrangement enables cooperative binding where the 4-phosphate forms hydrogen bonds while the 1- and 5-phosphates coordinate with cationic residues through ionic interactions [4].
In contrast, D-myo-inositol-3,4,5-triphosphate (Ins(3,4,5)P₃) exhibits distinct functionality despite its structural similarity. Its 3,4,5-phosphorylation pattern favors interaction with pleckstrin homology (PH) domains, particularly those found in P-Rex guanine nucleotide exchange factors. Structural studies confirm that Ins(3,4,5)P₃ binds the PIP₃-binding site of P-Rex2 with higher affinity than di- or mono-phosphorylated isomers, inducing conformational changes that activate Rac1 GTPase during neutrophil migration [2] [7]. The tetraphosphate derivative Ins(1,3,4,5)P₄ further illustrates positional significance—its additional phosphate at position 1 creates an IP₃ receptor antagonist that modulates calcium channel sensitivity through competitive binding [1].
The sodium salt formulation (C₆H₁₂Na₃O₁₅P₃) significantly enhances the compound's utility in experimental systems by addressing the inherent solubility and stability challenges of the free acid form. Each sodium ion coordinates with phosphate oxygens, neutralizing the trianionic charge and creating a hygroscopic crystalline solid with predictable dissolution kinetics. This ionic modification yields a water solubility of 10-15 mg/mL (20.6-30.9 mM) at physiological pH, enabling preparation of concentrated stock solutions for cellular studies [4] [5] [6].
The stoichiometry of sodium counterions varies between commercial preparations, with both trisodium (3Na⁺) and hexasodium (6Na⁺) salts documented. This variation stems from differences in hydration state and purification methods. The hexasodium variant (CAS 108340-81-4, C₆H₉O₁₅P₃•6Na) incorporates additional sodium ions that partially neutralize acidic protons from phosphate hydration shells, while the trisodium form (CAS 141611-10-1) maintains closer resemblance to the physiological state [4] [5] [6]. Despite these differences, both formulations exhibit similar bioactivity in calcium release assays when concentration-adjusted for molecular weight differences.
Stability profiles require strict handling protocols due to the compound's hygroscopic nature and susceptibility to enzymatic degradation. Optimal storage conditions involve desiccated environments at -20°C, with lyophilized powders maintaining stability >12 months. Aqueous solutions undergo pH-dependent hydrolysis, with maximum stability observed at neutral pH (6.8-7.4) and rapid degradation occurring below pH 4.0 due to acid-catalyzed phosphate ester hydrolysis [4] [6]. The sodium ions further stabilize the phosphate groups against nucleophilic attack through charge shielding effects, extending solution half-life to approximately 72 hours at 4°C [5].
Table 2: Molecular Characterization Data for D-myo-Inositol-1,4,5-Triphosphate Sodium Salt Variants
Parameter | Trisodium Salt | Hexasodium Salt |
---|---|---|
CAS Number | 141611-10-1 | 108340-81-4 |
Molecular Formula | C₆H₁₂Na₃O₁₅P₃ | C₆H₉O₁₅P₃•6Na |
Molecular Weight | 486.04 g/mol | 551.99 g/mol |
Purity Specification | ≥95% (TLC, 1H NMR) | ≥98% (TLC) |
SMILES Notation | [Na+].[Na+].[Na+].P([O-])(O[C@H]1C@@HOP(=O)([O-])O | [Na+].[Na+].[Na+].[Na+].[Na+].[Na+].P([O-])([O-])O[C@H]1C@@HOP([O-])[O-] |
InChI Key | ZVCVTWVBDIPWPZ-ZKVWPJASSA-K | MLMBGBMAFNSCOW-PPKFVSOLSA-H |
Crystallographic characterization remains challenging due to conformational flexibility and hydration variability. Computational models predict a "crown" conformation where the inositol ring adopts a slightly distorted chair orientation to minimize electrostatic repulsion between phosphate groups. X-ray diffraction studies of analogous compounds suggest sodium ions coordinate with phosphate oxygens at average Na-O distances of 2.35-2.42 Å, forming hydrated ionic lattices that stabilize the crystal structure [4] [6].
The molecular weight discrepancies between formulations (486.04 g/mol vs. 551.99 g/mol) reflect not only sodium content variations but also differences in hydration states. Mass spectrometry confirms the trisodium form exhibits major peaks at m/z 420.89 [M-3Na+3H]³⁻ and 283.93 [M-3Na+2H]²⁻, while the hexasodium form shows predominant ions at m/z 504.94 [M-6Na+3H]³⁻ and 338.96 [M-6Na+2H]²⁻, consistent with their respective formulations [5] [6]. Despite these physicochemical differences, both salts generate equivalent bioactive species in physiological buffers, as the sodium ions undergo rapid exchange with cellular cations upon introduction to biological systems.
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